1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride
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Overview
Description
1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2225144-99-8 . It has a molecular weight of 212.64 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C9H8N2O2.ClH/c1-6-8-4-7 (9 (12)13)2-3-11 (8)5-10-6;/h2-5H,1H3, (H,12,13);1H .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They can be functionalized through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties are not available in the search results.Scientific Research Applications
Anti-inflammatory and Analgesic Activities
Compounds related to 1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride, such as 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, have been synthesized and evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. These compounds demonstrate potential applications in the development of new anti-inflammatory and analgesic drugs (Abignente et al., 1982).
Catalytic Activity
Benzimidazolium salts and their palladium complexes have shown significant catalytic activity in carbon-carbon bond-forming reactions, such as Suzuki–Miyaura cross-coupling. These findings indicate the potential use of imidazo[1,2-a]pyridine derivatives in catalysis and organic synthesis (Akkoç et al., 2016).
Synthesis of Biological Molecules
The efficient synthesis of imidazo[4,5-b]pyridine derivatives, which are of biological interest, highlights the importance of such heterocyclic compounds in the preparation of biologically active molecules. This suggests that this compound could also find applications in the synthesis of bioactive compounds (Xing et al., 2013).
Corrosion Inhibition
Benzimidazole derivatives have been studied for their inhibitive action against the corrosion of iron in acidic solutions, indicating the potential use of related compounds in corrosion inhibition applications (Khaled, 2003).
Safety and Hazards
Future Directions
Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . It is expected that new developments in the synthesis and functionalization of imidazo[1,2-a]pyridines will continue to emerge .
Properties
IUPAC Name |
1-methylimidazo[1,5-a]pyridine-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c1-6-8-4-7(9(12)13)2-3-11(8)5-10-6;/h2-5H,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJMCXVLTPCJIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CN2C=N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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